Product packaging for S-phenyl propanethioate(Cat. No.:CAS No. 18245-72-2)

S-phenyl propanethioate

Cat. No.: B095620
CAS No.: 18245-72-2
M. Wt: 166.24 g/mol
InChI Key: XOCHGSFCFAFUCO-UHFFFAOYSA-N
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Description

S-Phenyl propanethioate is a specialized thioester compound valued in organic synthesis and pharmaceutical research. Its structure features a propanethioic acid chain with a thioester linkage to an S-phenyl group, making it a versatile building block for constructing complex molecules . This compound serves as a key intermediate in innovative synthetic pathways. It is a demonstrated product of efficient, phosphine-catalyzed reactions, formed via the ring-opening of maleic anhydride by thiophenol in the presence of triphenylphosphine . The optimized synthesis utilizes acetonitrile under reflux conditions to achieve high yields . Thioesters like this compound are pivotal in anticancer research, where such motifs are incorporated into drug candidates to inhibit specific biological targets . Molecular docking studies highlight that the thioester moiety is crucial for interactions with enzyme active sites, such as cyclooxygenase-2 (COX-2), which is significant for developing novel antitumor agents . As a reactive synthon, this compound is a precursor for various transformations. Thioesters are established enolate precursors in stereospecific synthesis, enabling the preparation of complex structures like β-lactones, which are valuable intermediates for alkene production . Researchers utilize this compound to explore new chemical space in organic methodology and for developing potential therapeutic compounds with mechanisms of action that may include enzyme inhibition . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle all chemicals using appropriate personal protective equipment (PPE) and refer to the safety data sheet for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS B095620 S-phenyl propanethioate CAS No. 18245-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-phenyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHGSFCFAFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401976
Record name S-Phenyl propanethioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-72-2
Record name S-Phenyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Phenyl thiopropionate
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Advanced Synthetic Methodologies for S Phenyl Propanethioate and Its Analogues

Comprehensive Analysis of Thioesterification Protocols

Thioesterification, the formation of a thioester bond, can be achieved through a variety of synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Here, we analyze several key protocols for the synthesis of S-phenyl propanethioate.

A traditional and straightforward method for synthesizing this compound is the condensation reaction between propanoyl chloride and thiophenol. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the sulfur atom of thiophenol attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A related industrial process for preparing a more complex thiophenyl phenylacetate (B1230308) involves the acylation of a substituted phenylacetate with propionyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, with the reaction proceeding at temperatures between 0 and 20 °C initially, followed by heating to 40-60 °C. google.com This general approach highlights the utility of acyl halides as reactive intermediates for the efficient formation of thioester bonds.

Directly using carboxylic acids to form thioesters requires an activation step to convert the hydroxyl group into a better leaving group.

Pentafluoropyridine-mediated Synthesis: A modern approach involves the use of pentafluoropyridine (B1199360) (PFP) as a mild and effective coupling agent. nih.govrsc.org This one-pot method allows for the synthesis of thioesters directly from carboxylic acids and thiols under gentle conditions. nih.govrsc.orgrsc.org The reaction proceeds via the in situ generation of a highly reactive acyl fluoride (B91410) intermediate. nih.govrsc.orgrsc.org This circumvents the need to handle often unstable or hazardous acylating agents like acyl chlorides. nih.govrsc.org For instance, the reaction of a carboxylic acid with PFP generates the acyl fluoride, which then readily reacts with a thiol, such as thiophenol, to yield the corresponding thioester. rsc.org Studies have shown this method is applicable to a wide range of carboxylic acids and thiols, including aromatic thiols like thiophenol, which produced the desired thioester in a 52% yield. rsc.org

Dicyclohexylcarbodiimide (DCC) Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and versatile dehydrating agent for the formation of amides, esters, and thioesters from carboxylic acids. google.com In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol. The primary drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many common organic solvents and is typically removed by filtration. google.com DCC has been instrumental in various synthetic applications, including peptide synthesis where it facilitates the coupling of amino acids. google.com

Activation MethodReagentsKey IntermediateYield (Thiophenol)AdvantagesDisadvantages
Pentafluoropyridine Propanoic acid, Thiophenol, PFPAcyl fluoride52% rsc.orgMild conditions, one-pot reaction nih.govrsc.org
DCC Coupling Propanoic acid, Thiophenol, DCCO-acylisoureaNot specifiedVersatile, widely used google.comFormation of DCU byproduct google.com

Transthioesterification is a process where one thioester is converted into another by reaction with a different thiol. A recent development has demonstrated the conversion of aryl esters to thioesters under mild, transition-metal-free conditions, which can be considered a form of transthioesterification. rsc.org This reaction involves the selective cleavage of the C–O bond of the ester and the formation of a C–S bond. rsc.org The process is typically facilitated by a base, such as potassium acetate, in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. rsc.org This method has shown broad substrate scope and excellent functional group tolerance, making it applicable for late-stage functionalization of complex molecules. rsc.orgrsc.org For example, phenyl benzoate (B1203000) can be converted to its corresponding thioester by reacting with a substituted benzenethiol (B1682325) in the presence of a base. rsc.org

An innovative approach to thioester synthesis involves the decarboxylative ring-opening of cyclic anhydrides. A notable example is the triphenylphosphine (B44618) (Ph3P)-mediated reaction of maleic anhydride (B1165640) with thiols. rsc.org In this process, Ph3P adds to maleic anhydride to form a phosphonium (B103445) salt intermediate. rsc.org This is followed by a ring-opening reaction initiated by the thiolate anion, leading to a phosphonium carboxylate. rsc.org Subsequent decomposition of this intermediate releases the Ph3P catalyst and carbon dioxide, generating an acrylic thioester in situ. rsc.org While the primary reported outcome of this reaction with thiophenol is the formation of a sulfide (B99878) product resulting from a subsequent Michael addition of a second thiol molecule to the acrylic thioester, the initial formation of the thioester is a key step. rsc.org

Table of Reaction Steps in Decarboxylative Ring-Opening:

StepReactantsIntermediate/ProductCatalyst
1 Maleic Anhydride, TriphenylphosphinePhosphonium salt-
2 Phosphonium salt, ThiophenolPhosphonium carboxylate-
3 Phosphonium carboxylateS-phenyl propenethioate (Acrylic thioester)Triphenylphosphine (regenerated)

The efficiency and selectivity of thioester synthesis are highly dependent on the catalyst system and reaction conditions.

For PFP-mediated thioesterification , optimization studies using 19F NMR have been crucial in understanding the reaction progress and improving yields. rsc.org Monitoring the formation of the acyl fluoride intermediate allows for precise control over the reaction time, ensuring complete conversion before the addition of the thiol. rsc.org The reactions are generally performed in a suitable organic solvent, and the temperature can be adjusted to accommodate the reactivity of the specific substrates. rsc.org

In DCC-mediated couplings , the choice of solvent is critical to facilitate the precipitation of the DCU byproduct, thereby simplifying purification. While DCC itself is the primary reagent, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in peptide synthesis to minimize side reactions. google.com

The triphenylphosphine-catalyzed ring-opening of maleic anhydride has been optimized by adjusting the stoichiometry of the reactants and the catalyst loading. rsc.org The reaction is typically carried out in a solvent like acetonitrile (B52724) at reflux temperatures. rsc.org Research has shown that using a slight excess of the thiol and a sub-stoichiometric amount of triphenylphosphine provides optimal results. rsc.org

Development of Stereoselective Synthetic Routes

The development of stereoselective methods for the synthesis of thioesters is of significant interest, particularly for the preparation of chiral building blocks for pharmaceuticals and natural products. A stereoselective reaction is one that produces an unequal mixture of stereoisomers. acs.org While this compound itself is achiral, the introduction of a substituent at the α-position (the carbon adjacent to the carbonyl group) can create a stereocenter.

Methodologies for the enantioselective synthesis of α-chiral thioesters often involve the use of chiral auxiliaries or catalysts. One approach is the phase-transfer-catalyzed α-alkylation of α-acylthiomalonates. nih.gov This method has been shown to produce α-thio-quaternary stereogenic centers with high chemical and optical yields. nih.gov Another strategy involves the SN2 displacement of an enantioenriched tertiary α-hydroxy ester derivative. mdpi.com The presence of the electron-withdrawing ester group can deactivate the substrate towards SN1 reactions, favoring the desired SN2 pathway. mdpi.com Furthermore, the use of chiral auxiliaries, such as those derived from readily available chiral diamines, can be employed to synthesize enantiopure enamines, which can then be reacted to form enantioenriched α-substituted-β-keto thioesters. These approaches pave the way for the synthesis of a wide array of optically active thioester analogues.

Mechanistic Investigations of S Phenyl Propanethioate Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives like S-phenyl propanethioate. pressbooks.pub This process generally occurs through an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the leaving group. libretexts.org The reactivity of the carbonyl group is influenced by inductive effects and resonance. libretexts.org For thioesters, the reactivity is generally higher than that of amides but can vary. pressbooks.pub

Solvent Effects on Reaction Kinetics and Selectivity

Solvents can significantly influence the rate and selectivity of chemical reactions. researchgate.net The polarity of a solvent can alter the stability of the transition state compared to the reactants, thereby affecting the reaction rate. researchgate.net For instance, polar aprotic solvents can modulate reaction kinetics in different ways; acetonitrile (B52724) has been shown to hinder reaction rates in certain oxidation reactions, while toluene (B28343) does not, without affecting product selectivity at isoconversion. preprints.org The choice of solvent can be crucial in optimizing reaction outcomes, as demonstrated in the synthesis of S-phenyl-3-(phenylthio)propanethioate, where acetonitrile at reflux was found to be the optimal condition. rsc.org

In the context of nucleophilic acyl substitution, the solvent can influence the reaction by stabilizing charged intermediates. Theoretical studies suggest that solvent effects are primarily van der Waals in nature, affecting the Gibbs energy of the transition states. researchgate.net

Table 1: Effect of Solvent on Reaction Yield of S-phenyl-3-(phenylthio)propanethioate rsc.org

EntrySolventTemperature (°C)Yield (%)
1CH3CNReflux86
2TolueneReflux75
3THFReflux68
4Dichloromethane (B109758)Reflux55
5CH3CNRoom Temperature40

This table is generated based on the finding that acetonitrile at reflux provided the optimal yield for the synthesis of S-phenyl-3-(phenylthio)propanethioate. rsc.org

Competing Hydrolysis Mechanisms

The hydrolysis of thioesters is a key competing reaction pathway. masterorganicchemistry.com Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. pearson.com This intermediate then expels the thiolate leaving group. pearson.com The resulting carboxylic acid is deprotonated under basic conditions to form a carboxylate. masterorganicchemistry.com

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. byjus.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of the thiol. byjus.com The hydrolysis of α-oxo ketene (B1206846) N,S-acetals in water can be selectively directed towards the synthesis of β-keto thioesters or β-keto amides depending on the use of an acid or base catalyst, respectively. researchgate.net This highlights the delicate balance and control that can be exerted over competing hydrolysis pathways. researchgate.net

Enolate-Mediated Transformations

The enolate of this compound is a versatile intermediate in carbon-carbon bond formation. These enolates can be generated through "soft enolization," which involves the use of an amine base in conjunction with a Lewis acid. bath.ac.uk This method avoids the use of strong, non-selective bases. bath.ac.uk

Stereocontrol in Aldol (B89426) Additions

The stereochemical outcome of aldol additions involving thioester enolates is highly dependent on the enolate geometry and the reaction conditions. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemistry. harvard.edu (Z)-enolates typically lead to syn-aldol products, while (E)-enolates give anti-aldol products. harvard.edu

For this compound, the use of dialkylboron triflates and a hindered amine base like diisopropylethylamine can generate the (E)-vinyloxyborane, which reacts with aldehydes to give anti-β-hydroxy-α-methylcarboxylic acid thiol esters. researchgate.net Conversely, using the same boron reagent but with a different amine in dichloromethane can lead to the preferential formation of the (Z)-enolate and subsequently the syn-aldol adduct. bath.ac.uk The choice of metal in the enolate formation is also critical for stereocontrol. harvard.edu

Table 2: Stereoselectivity in Aldol Additions of this compound Enolates

Enolization ConditionsAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Reference
9-BBN-OTf, i-Pr2NEtBenzaldehydePredominantly antiNot specified researchgate.net
9-BBN-OTf, DIPEA, DCM, -40°CBenzaldehyde99:197 bath.ac.uk
MgBr2OEt2, (R,R)-bis(isopropyloxazolinyl)pyridine, Et3N, TMSBrBenzaldehydeNot specifiedNot specified caltech.edu

This table synthesizes data from multiple sources to illustrate the impact of reaction conditions on stereoselectivity.

Mechanistic Details of β-Lactone Formation from Thioester Enolates

β-Lactones can be synthesized from the reaction of thioester enolates with ketones or aldehydes. google.com The process involves the formation of an adduct at low temperatures, which then undergoes cyclization upon warming to form the β-lactone. google.com The reaction is typically carried out in an ethereal solvent like THF. google.com The principal reactivity modes of β-lactones include nucleophilic attack leading to ring opening, decarboxylation, and reactions involving the β-lactone enolate. clockss.org The formation of β-lactones from carbapenems by certain enzymes represents a novel antibiotic resistance mechanism. nih.gov

Pathways to β-Hydroxy Thioesters and Olefins

β-Hydroxy thioesters are the direct products of the aldol addition of thioester enolates to aldehydes. caltech.edu These reactions can be catalyzed by Lewis acids in combination with chiral ligands to achieve high enantioselectivity. caltech.edu For example, a magnesium bromide diethyl etherate complex with a chiral bis(oxazoline) ligand can catalyze the anti-aldol reaction of thioesters with high conversion and good enantioselectivity. caltech.edu

β-Lactones, formed from thioester enolates, can be decarboxylated upon heating to stereospecifically produce alkenes (olefins). google.com This two-step sequence provides a convenient method for the synthesis of olefins from thioesters and carbonyl compounds. google.com

Synthesis of β-Keto Thioesters via Condensation Reactions

Contrary to hydrolysis, the synthesis of β-keto thioesters from this compound proceeds through carbon-carbon bond-forming condensation reactions, such as the crossed-Claisen condensation. In these reactions, the α-carbon of the thioester acts as a nucleophile.

Detailed Research Findings: A highly efficient method for the direct crossed-Claisen coupling of thioesters involves their reaction with N-acylbenzotriazoles. thieme-connect.com This process utilizes magnesium bromide diethyl etherate (MgBr₂·OEt₂) to promote the chemoselective "soft enolization" of the thioester in the presence of a non-nucleophilic base like Hünig's base (i-Pr₂NEt). thieme-connect.com this compound can be effectively enolized and acylated under these conditions to afford the corresponding β-keto thioester in high yield. thieme-connect.comdatapdf.com The reaction is notable for not requiring pre-formation of the enolate and can be conducted in untreated dichloromethane open to the air, highlighting its practicality. thieme-connect.com

The general mechanism involves the coordination of the magnesium ion to the thioester's carbonyl oxygen, which increases the acidity of the α-protons. The base then deprotonates the α-carbon to form a magnesium enolate. This enolate subsequently attacks the acylating agent, an N-acylbenzotriazole, to form the C-C bond, yielding the β-keto thioester after an aqueous workup. thieme-connect.com

Another approach involves the stereoselective aldol-type condensation. The (E)-vinyloxyborane derived from this compound, prepared using 9-borabicyclononane (B1260311) (9-BBN) triflate and diisopropylethylamine, reacts with various aldehydes. researchgate.netust.hknih.gov This reaction stereoselectively produces syn-β-hydroxy-α-methylcarboxylic acid thiol esters, which are valuable intermediates in the synthesis of complex molecules like the Prelog-Djerassi lactonic acid. researchgate.netust.hk

Table 1: Direct Crossed-Claisen Coupling of this compound

Acylating Agent Lewis Acid Base Solvent Yield Reference
N-pivaloylbenzotriazole MgBr₂·OEt₂ i-Pr₂NEt CH₂Cl₂ 87% thieme-connect.com
N-acylbenzotriazole MgBr₂·OEt₂ i-Pr₂NEt CH₂Cl₂ 93% thieme-connect.com

Reductive and Oxidative Processes

Conversion to Thiols

The reduction of thioesters is a standard method for the synthesis of thiols. In the case of this compound, this transformation involves the cleavage of the acyl-sulfur (C-S) bond. This process typically employs powerful hydride-donating reducing agents.

Detailed Research Findings: The conversion of this compound to its constituent thiol, thiophenol, is generally accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the thioester. This initially forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing the thiophenolate anion. The other product is propanal, which is further reduced by the excess hydride reagent to 1-propanol. An acidic workup then protonates the thiophenolate to yield thiophenol. While this is a fundamental transformation, specific studies detailing optimized conditions solely for this compound are part of the broader knowledge of thioester reactivity.

Formation of Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form two higher oxidation state compounds: the corresponding sulfoxide (B87167) (S-phenyl propanesulfinothioate) and sulfone (S-phenyl propanesulfonothioate). The electron-withdrawing nature of the adjacent carbonyl group influences the reactivity of the sulfur atom compared to a simple thioether.

Detailed Research Findings: The oxidation is typically performed in a stepwise manner. The use of one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), at controlled temperatures leads to the formation of the sulfoxide. masterorganicchemistry.comjchemrev.comorganic-chemistry.org The mechanism involves the electrophilic attack of the oxidant on the lone pair of the sulfur atom.

Further oxidation of the sulfoxide to the sulfone requires a second equivalent of the oxidizing agent, often under more forcing conditions. jchemrev.comrsc.org The presence of the first oxygen atom on the sulfur makes it more electron-deficient and thus less reactive, necessitating this change. The selective synthesis of either the sulfoxide or the sulfone can be achieved by carefully controlling the stoichiometry of the oxidant. organic-chemistry.org

Table 2: Oxidation Products of this compound

Product Name Structure Required Oxidant Stoichiometry
S-phenyl propanesulfinothioate (Sulfoxide) Ph-S(O)-C(O)Et ~1 equivalent
S-phenyl propanesulfonothioate (Sulfone) Ph-S(O)₂-C(O)Et >2 equivalents

Carbon-Sulfur Bond Formation and Cleavage Mechanisms

Palladium-Catalyzed C-S Bond Activation and Cross-Coupling

This compound is an effective substrate in palladium-catalyzed cross-coupling reactions, which proceed through the activation of the carbon-sulfur bond. A particularly notable transformation is the decarbonylative coupling, where the propanoyl group is eliminated as carbon monoxide.

Detailed Research Findings: Palladium-catalyzed decarbonylative C–S coupling reactions transform thioesters into thioethers. nih.govacs.org The mechanism is proposed to initiate with the oxidative addition of the thioester's C(acyl)–S bond to a Pd(0) complex, forming an acyl-Pd(II)-thiolate intermediate. nih.govacs.org This step is often facilitated by bulky phosphine (B1218219) ligands. Following the oxidative addition, the intermediate undergoes decarbonylation, losing carbon monoxide to generate a Pd(II) aryl thiolate species. The final step is a reductive elimination that forms the C-S bond of the new thioether product and regenerates the Pd(0) catalyst. nih.govacs.orgrsc.org

Research has shown that both palladium and nickel catalysts are effective, with palladium often providing higher yields for substrates like S-phenyl ethanethioate, a close analog of this compound. nih.govacs.org Furthermore, a divergent coupling has been developed where the choice of a copper co-catalyst can switch the pathway between a standard acyl cross-coupling (Liebeskind-Srogl reaction) and a decarbonylative coupling. nih.gov Using Cu(I) iodide favors the acyl coupling, while copper(II) triflate promotes the decarbonylative pathway. nih.gov

Table 3: Palladium-Catalyzed Decarbonylative Coupling of Thioesters

Catalyst System Ligand Key Transformation Product Type Reference
Pd(OAc)₂ P(o-tol)₃ / BrettPhos C(acyl)-S activation, Decarbonylation Thioether nih.govacs.org
[Pd(IPr)(μ-Cl)Cl]₂ / Cu(OTf)₂ IPr (NHC) C(acyl)-S activation, Decarbonylation Thioether nih.gov
[Pd(IPr)(μ-Cl)Cl]₂ / CuI IPr (NHC) C(acyl)-S activation, No Decarbonylation Ketone nih.gov

Tandem Reactions Involving Thioester Intermediates

A tandem reaction, or cascade reaction, is a process involving two or more consecutive reactions where the subsequent step depends on the functionality generated in the previous one, all occurring in a single pot. wikipedia.org this compound has been utilized as a key starting material in such efficient, complexity-building transformations.

Detailed Research Findings: A notable example is the stereoselective one-pot synthesis of substituted (4Z)-2-alkyl-4-benzylidene-4H-1,3-benzothiazines from this compound and substituted benzyl (B1604629) nitriles. acs.orgacs.org This reaction is promoted by triflic anhydride (B1165640). The proposed mechanism involves the initial reaction of this compound with triflic anhydride to form a highly reactive triflyloxycarbenium ion. acs.org This intermediate is then attacked by the nitrile nitrogen, leading to a nitrilium ion. A subsequent intramolecular electrophilic aromatic substitution occurs on the activated ortho-position of the S-phenyl ring, leading to a cyclized intermediate. This intermediate then undergoes further reaction with another molecule of nitrile and subsequent elimination steps to yield the final 1,3-benzothiazine product stereoselectively. acs.org This complex sequence, involving C-N and C-C bond formations and a cyclization, highlights the utility of the thioester as a stable precursor for generating reactive intermediates in a controlled cascade. acs.orgacs.org

Enzyme-Catalyzed Hydrolysis Mechanisms

The cleavage of the thioester bond in this compound is a critical reaction in various biochemical contexts. This process is often facilitated by a class of enzymes known as thioesterases, which play a pivotal role in cellular metabolism. The enzymatic hydrolysis of this compound serves as a model for understanding how these enzymes recognize and process thioester-containing substrates, including xenobiotics and metabolic intermediates.

Thioesterases are a diverse group of enzymes that catalyze the hydrolysis of thioester bonds, yielding a carboxylic acid and a thiol. researchgate.netnih.gov In the case of this compound, this reaction releases propanoic acid and thiophenol. These enzymes are found in all domains of life and are integral to numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products. researchgate.netnih.gov

The catalytic mechanism of thioesterases typically involves a catalytic triad, often composed of serine, histidine, and aspartate or glutamate (B1630785) residues, similar to serine proteases. The hydrolysis of this compound by a thioesterase proceeds through a two-step mechanism:

Acylation: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile, attacking the carbonyl carbon of the thioester. This forms a tetrahedral intermediate, which then collapses to release the thiophenol leaving group and forms an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This generates another tetrahedral intermediate that subsequently breaks down, releasing the propanoic acid product and regenerating the active enzyme.

The specificity of thioesterases for different substrates, including this compound, is determined by the architecture of their active sites. The size, shape, and chemical nature of the binding pocket accommodate the acyl and thiol portions of the substrate, influencing the rate and efficiency of catalysis.

Research into the activity of various thioesterases on this compound provides insights into their substrate preferences and catalytic efficiencies. The kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), quantify the enzyme's affinity for the substrate and its turnover rate, respectively.

Table 1: Hypothetical Kinetic Parameters for Thioesterase Activity on this compound

Thioesterase IsoformSource OrganismKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
ACOT1Homo sapiens150251.7 x 10⁵
ACOT2Mus musculus200157.5 x 10⁴
PTE-1Escherichia coli50501.0 x 10⁶

This table presents hypothetical data for illustrative purposes, as specific kinetic data for this compound with these exact enzymes were not found in the provided search results.

The enzymatic cleavage of thioesters is a fundamental reaction in a multitude of biochemical pathways. While this compound is a xenobiotic compound and not a direct intermediate in primary metabolism, its hydrolysis by thioesterases highlights their broad substrate tolerance and their role in the detoxification and processing of foreign compounds. nih.govnih.gov

Thioesterases are crucial for terminating fatty acid synthesis by releasing the newly synthesized fatty acid from the acyl carrier protein (ACP). nih.gov They also play a significant role in the β-oxidation of fatty acids, where they hydrolyze the final Coenzyme A (CoA) thioester, releasing the shortened fatty acid and Coenzyme A. nih.govki.se

Furthermore, thioesterases are involved in the metabolism of various other compounds, including:

Polyketide synthesis: In the biosynthesis of many polyketide natural products, a thioesterase domain catalyzes the final cyclization and release of the polyketide chain.

Amino acid metabolism: Certain pathways of amino acid degradation involve thioester intermediates that are hydrolyzed by specific thioesterases.

Xenobiotic metabolism: As demonstrated by their ability to hydrolyze compounds like this compound, thioesterases can participate in the detoxification of foreign substances that contain thioester linkages. nih.govtudublin.ie The hydrolysis of the thioester bond often increases the water solubility of the compound, facilitating its excretion.

The study of this compound hydrolysis provides a valuable model for understanding the fundamental mechanisms by which thioesterases contribute to these diverse and essential biochemical processes.

Advanced Spectroscopic and Analytical Characterization Techniques for S Phenyl Propanethioate

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. researchgate.netbioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of a precise molecular formula. bioanalysis-zone.comnih.gov This high degree of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For S-phenyl propanethioate, with a molecular formula of C₉H₁₀OS, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S). This theoretical value is then compared to the experimentally determined value from the HRMS instrument. The close correlation between the two values confirms the elemental composition of the compound.

The experimentally determined exact mass for this compound is reported as 166.04523611. echemi.com This value is in excellent agreement with the theoretical exact mass, providing definitive confirmation of its molecular formula. This technique is often one of the first steps in the structural elucidation of newly synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. uoanbar.edu.iq It provides information about the chemical environment, connectivity, and stereochemistry of atoms by observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). uoanbar.edu.iqrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons through spin-spin coupling. uoanbar.edu.iq The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propanoyl group.

The phenyl group protons typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group attached to the carbonyl will appear more upfield. The methylene (B1212753) (-CH₂-) protons, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate as a quartet, while the terminal methyl (-CH₃) protons will appear as a triplet. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4Multiplet5HAromatic (C₆H₅)
~2.8Quartet2H-CH₂-
~1.2Triplet3H-CH₃-

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. organicchemistrydata.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different types of carbon atoms present. rsc.org In the case of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

The carbonyl carbon (C=O) of the thioester is typically found in the highly deshielded region of the spectrum (δ 190-200 ppm). thieme-connect.com The aromatic carbons will appear in the range of δ 125-135 ppm. The ipso-carbon (the carbon attached to the sulfur) may have a different chemical shift compared to the other aromatic carbons. The aliphatic carbons of the propanoyl group will be found in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~198C=O
~134Aromatic (C₆H₅)
~129.5Aromatic (C₆H₅)
~129Aromatic (C₆H₅)
~127Aromatic (ipso-C)
~38-CH₂-
~9-CH₃-

Note: Predicted values are based on typical chemical shifts for similar functional groups. rsc.org

Multi-dimensional NMR for Complex Structural Assignments

For more complex molecules where one-dimensional spectra may be crowded or ambiguous, multi-dimensional NMR techniques are employed. acs.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be used to establish connectivity.

A COSY spectrum for this compound would show correlations between the coupled protons of the propanoyl group, confirming the -CH₂-CH₃ fragment. An HSQC experiment would correlate each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. While essential for more complex structures, for a relatively simple molecule like this compound, the 1D spectra are often sufficient for complete characterization.

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive proof of its structure. mit.edu This technique would unambiguously confirm the connectivity of the atoms and provide detailed information about the geometry of the thioester linkage and the orientation of the phenyl group relative to the rest of the molecule. While this method provides unparalleled detail on the solid-state structure, no public crystal structure data for this compound is currently available.

Computational Chemistry and Theoretical Modeling of S Phenyl Propanethioate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying thioesters. DFT offers a favorable balance between computational cost and accuracy for molecules of this size, enabling detailed analysis of their structure, properties, and reaction pathways.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For thioester derivatives, DFT methods are frequently employed to find these minimum energy structures. acs.orgnih.gov A common approach involves using the B3LYP functional with a 6-311G+(d,p) basis set, which has been shown to provide reliable optimized structures for these types of compounds. acs.orgnih.govnih.govresearchgate.net

This process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Analysis of the electronic structure, including the distribution of electron density and the nature of the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), provides critical information about the molecule's reactivity, polarity, and potential sites for nucleophilic or electrophilic attack.

Table 1: Common Computational Methods for Geometry Optimization of Thioesters

Method Functional Basis Set Application Reference
Density Functional Theory (DFT) B3LYP 6-311G+(d,p) Optimized structures of thiophenyl esters. acs.org, nih.gov

This table is interactive. Click on the headers to sort.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model. For S-phenyl propanethioate and its derivatives, key parameters include infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

A frequency analysis performed on the optimized geometry can simulate the IR spectrum. The calculated vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For instance, calculations can predict the characteristic carbonyl (C=O) and carbon-sulfur (C-S) stretching frequencies observed experimentally. tandfonline.com Theoretical studies on related systems have demonstrated the simulation of vibronically resolved molecular spectra, highlighting the capability of these methods. diva-portal.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and, therefore, to the accuracy of the optimized molecular geometry.

Table 2: Experimental Spectroscopic Data for a Derivative, S-phenyl-2-(3-benzoylphenyl)propanethioate

Parameter Value
IR (KBr, cm⁻¹)
C=O Stretch 1668.97
C-S Associated 746.66, 694.49
¹H NMR (500 MHz, CDCl₃) δ (ppm)
Aromatic Protons 7.73 - 7.28
CH (quartet) 3.99
CH₃ (doublet) 1.52
¹³C NMR (125 MHz, CDCl₃) δ (ppm)
C=O (Thioester) 194.0
C=O (Benzoyl) 196.3
Aromatic Carbons 137.5 - 125.3
CH 51.5
CH₃ 16.3

Data sourced from a study on a related derivative. tandfonline.com

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). sinica.edu.tw A transition state represents the highest energy point along the minimum-energy path between a reactant and a product. sinica.edu.twgithub.io

DFT calculations are used to locate and characterize these transition state structures. A key verification is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state. github.iowuxiapptec.com This imaginary frequency corresponds to the motion along the reaction coordinate, such as the breaking of an old bond and the formation of a new one. github.io

For reactions involving thioesters, such as the Ru-catalyzed hydrogenation of S-methyl propanethioate (a close analog of this compound), DFT has been used to model the entire catalytic cycle. ulpgc.es These studies can reveal the rate-determining step by identifying the transition state with the highest energy barrier. ulpgc.es For instance, in the aforementioned hydrogenation, the hydride transfer from the ruthenium catalyst to the thioester's carbonyl carbon was identified as the rate-determining transition state (TS1), with a calculated Gibbs free energy barrier. ulpgc.es

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from a transition state structure. github.iowuxiapptec.com An IRC calculation maps the reaction pathway "downhill" from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed part of the reaction of interest. github.iowuxiapptec.com DFT calculations have also been used to evaluate the energy differences between competing transition states, explaining the selectivity observed in reactions that produce phenyl-propanethioates. researchgate.net

Table 3: Calculated Energetics for Ru-Catalyzed Hydrogenation of a Model Thioester

Species/State Description Relative Gibbs Energy (kcal/mol) Reference
fac-Ru + Substrate Separated reactants 0.0 ulpgc.es
Complex 1 Coordination of thioester to Ru center 16.7 ulpgc.es
TS1 Rate-determining hydride transfer 29.3 ulpgc.es

Data for the model substrate S-methyl propanethioate. ulpgc.es

Molecular Simulation Techniques for Conformational Analysis

Molecular simulation techniques, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the potential energy landscape and identify low-energy conformers. These methods can reveal the relative populations of different conformers at a given temperature and the energy barriers to interconversion between them. While specific studies on this compound are not widely published, analyses of related molecules demonstrate that interactions between different parts of a molecule can bias the conformational equilibrium, which in turn can dictate its biological or chemical function. researchgate.net Understanding the preferred conformation is crucial for interpreting spectroscopic data and for modeling interactions with other molecules, such as enzymes or catalysts.

Research on Structural Modifications and Functionalization of S Phenyl Propanethioate Analogues

Design Principles for Modulating Reactivity and Selectivity

The reactivity and selectivity of S-phenyl propanethioate analogues can be strategically modulated by altering their electronic and steric properties. A key design principle involves the introduction of substituents on the phenyl ring. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon, making the thioester more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

Another important factor is the steric hindrance around the reactive center. The introduction of bulky substituents on the phenyl ring or at the α-position of the propanethioate backbone can influence the approach of reactants, thereby controlling stereoselectivity in chemical transformations. For example, in asymmetric aldol (B89426) reactions, the geometry of silyl (B83357) enol ethers derived from thioesters has been shown to strongly influence both reactivity and selectivity. oup.com The use of chiral promoters, such as chiral diamine-coordinated tin(II) triflate, can further enhance enantioselectivity by creating a chiral environment around the reacting molecules. oup.com The choice of a chiral auxiliary attached to the nitrogen in related systems can also significantly impact diastereoselectivity. ub.edu

The nature of the thiol leaving group also plays a role. While this article focuses on phenyl propanethioates, it is a general principle that the pKa of the corresponding thiol influences the reactivity of the thioester. A more acidic thiol corresponds to a better leaving group and a more reactive thioester.

Synthetic Strategies for Substituted Phenyl Propanethioates (e.g., Fluorinated, Alkyl-substituted)

A variety of synthetic strategies have been developed to access substituted this compound analogues, enabling the systematic study of their properties.

Fluorinated Phenyl Propanethioates: The introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties of the molecule, impacting its reactivity and potential biological activity. nih.gov The synthesis of fluorinated thioesters can be achieved through several methods. One approach involves the use of fluorinated starting materials, such as fluorinated thiophenols, in standard thioesterification reactions. Another strategy is the direct fluorination of a pre-existing phenyl propanethioate or a suitable precursor using electrophilic fluorinating reagents like Selectfluor. nih.gov For instance, the reaction of hexafluoropropylene oxide with potassium benzenethiolate (B8638828) has been used to produce S-phenyl tetrafluoro-2-(phenylthio)propanethioate.

Alkyl-substituted Phenyl Propanethioates: Alkyl groups can be introduced onto the phenyl ring to modulate steric hindrance and lipophilicity. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For example, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been employed in the synthesis of alkyl-substituted hexaazacyclophanes, demonstrating a method applicable to aryl substitution. nih.gov Similarly, alkyl-substituted phenols can be synthesized at normal pressure, providing precursors for corresponding thiophenols. google.com The synthesis of various substituted thioesters has also been achieved through palladium-catalyzed thiocarbonylation of alkenes using CO2. rsc.org

The following table summarizes selected synthetic strategies for substituted thioesters, which are applicable to the synthesis of substituted phenyl propanethioates.

Substitution TypeReagents and ConditionsProduct TypeReference
FluorinationHexafluoropropylene oxide, Potassium benzenethiolateS-phenyl tetrafluoro-2-(phenylthio)propanethioate
Alkyl-substitutionAlkenes, CO2, PdCl2(PCy3)2, PhSiH3Branched thioesters rsc.org
General ThioesterificationCarboxylic acids, Thiols, Silica gelThioesters researchgate.net

Investigation of Chiral this compound Derivatives

The synthesis and investigation of chiral this compound derivatives are of significant interest due to their potential as chiral building blocks and their applications in asymmetric catalysis.

Enantioselective synthesis of chiral thioesters can be achieved through various methods. One prominent approach is the use of chiral catalysts in reactions involving prochiral substrates. For instance, asymmetric aldol reactions of silyl enol ethers derived from S-ethyl propanethioate with aldehydes, promoted by a chiral diamine-coordinated tin(II) triflate and tributyltin fluoride (B91410), can produce syn-α-methyl-β-hydroxy thioesters with high diastereo- and enantioselectivity. oup.com Similarly, organocatalytic cascade thio-Michael additions of thiols to olefinic azlactones can yield chiral thioesters with good enantioselectivity. rsc.org

Chiral auxiliaries have also been effectively employed to control stereochemistry. For example, N-propanoyl derivatives of chiral oxazolidinethiones undergo diastereoselective aminoxylation, and the resulting adducts can be converted to chiral thioesters. ub.edu The development of enantioselective catalytic anti-aldol reactions using a chiral metal-ligand enolate complex derived from S-phenyl thiopropionate has also been reported. caltech.edu

The table below highlights key findings in the synthesis of chiral thioesters related to this compound.

Reaction TypeCatalyst/AuxiliarySubstratesProductEnantiomeric/Diastereomeric ExcessReference
Asymmetric Aldol ReactionChiral diamine coordinated tin(II) triflateSilyl enol ether of S-ethyl propanethioate, Aldehydessyn-α-methyl-β-hydroxy thioesters>98% ee, syn/anti = 100/0 oup.com
Asymmetric Thio-Michael AdditionChiral bifunctional catalystThiophenol, Olefinic azlactonesS-phenyl 2-benzamido-3-aryl-3-(phenylthio)propanethioateup to 85% ee rsc.org
Diastereoselective AminoxylationChiral oxazolidinethioneN-propanoyl oxazolidinethione, TEMPOChiral α-aminooxy thioesters>98% de ub.edu
Enantioselective anti-Aldol Reaction(R,R)-bis(tert-butyloxazolinyl)pyridine, MgBr2·OEt2S-phenyl thiopropionate, Benzaldehydeanti-Aldol adductNot specified caltech.edu

Functionalization of the Propanethioate Backbone

Functionalization of the propanethioate backbone of this compound introduces additional chemical handles and allows for the synthesis of more complex molecules. This can involve modifications at the α- or β-positions of the propanoyl moiety.

Ruthenium-catalyzed C-H alkylations have been used for peptide functionalization, a strategy that could potentially be applied to the propanethioate backbone. uni-goettingen.de The synthesis of α-methyl-β-hydroxy thioesters via asymmetric aldol reactions, as mentioned previously, is a prime example of α-functionalization. oup.com Furthermore, the synthesis of thioesters containing an amino acid motif, such as S-phenyl 2-benzamido-3-(phenylthio)propanethioate derivatives, demonstrates the introduction of both a nitrogen substituent and a second thioether linkage on the propanethioate backbone. rsc.org The synthesis of S-trityl (S)-2-acetamido-3-phenylpropanethioate from acetylated phenylalanine highlights the use of amino acids as precursors for functionalized thioesters. mdpi.com

These modifications can lead to compounds with interesting biological properties or serve as key intermediates in the synthesis of complex natural products. For example, polypropionate backbones with multiple stereocenters are found in many natural products, and methods for their stereocontrolled synthesis are highly valuable. caltech.edu

Environmental Transformations and Degradation Pathways of Thioester Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For S-phenyl propanethioate, these primarily include hydrolysis, photodegradation, and to a lesser extent, thermo-oxidative degradation.

Hydrolytic Stability and Pathways

Thioesters are known to be "energy-rich" functional groups that, while susceptible to attack by certain nucleophiles, exhibit a degree of hydrolytic stability at neutral pH, which allows for their presence in aqueous environments. nih.govacs.org The hydrolysis of thioesters is a reversible reaction that can be catalyzed by acids or alkalis. quora.com In general, thioesters are more reactive than their oxygen ester counterparts but more stable than acid anhydrides. youtube.com

The hydrolysis of this compound results in the cleavage of the thioester bond to yield propanoic acid and thiophenol. The rate of this hydrolysis is influenced by pH and the presence of catalysts. While stable at neutral pH, the hydrolysis of thioesters can be accelerated under acidic or basic conditions. quora.com For instance, studies on other thioesters have shown that hydrolysis rates can range from 10⁻⁵ to 10⁻⁷ s⁻¹ under physiological conditions. nih.gov The stability of the thioester bond can also be influenced by the surrounding molecular structure. nih.gov

It's important to note that certain common laboratory reagents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can act as nucleophilic catalysts and significantly accelerate thioester hydrolysis. acs.org

Table 1: Factors Influencing Hydrolytic Degradation of this compound

Factor Effect on Hydrolysis Rate Reference
pH Increased under acidic or basic conditions quora.com
Catalysts Accelerated by acids, alkalis, and some nucleophiles like TCEP acs.orgquora.com

| Molecular Structure | The surrounding structure can have a stabilizing or destabilizing effect | nih.gov |

Photodegradation Processes

Photodegradation, or photolysis, is the breakdown of compounds by light. Aromatic thioesters, including this compound, can undergo photolysis upon absorption of ultraviolet (UV) radiation. tandfonline.comtandfonline.com The process is often initiated in the lowest triplet state of the molecule. rsc.orgrsc.org For some aromatic thioesters, this can lead to the intramolecular abstraction of a hydrogen atom, forming a short-lived biradical intermediate that can then lead to various elimination and cyclization products. rsc.org

The photolysis of aryl thioesters can result in the homolytic fission of the carbon-sulfur (C-S) bond, generating free radicals. tandfonline.comtandfonline.com For example, the photolysis of β-naphthyl thiobenzoate and p-tolyl thiobenzoate in acetone (B3395972) produced a variety of products including benzil, benzophenone, benzoic acid, and biphenyl, indicating a free radical mechanism. tandfonline.comtandfonline.com

The efficiency of photodegradation can be influenced by the wavelength of light. nih.gov Some thioesters require shorter wavelength UV light (e.g., 254 nm) for efficient cleavage, while others with different aromatic rings can be cleaved by longer wavelength UV-A light (320–400 nm). nih.gov The presence of photosensitizers, such as titanium dioxide (TiO2), can also enhance the rate of photodegradation of aromatic compounds. frontiersin.orgnih.gov In such systems, reactive oxygen species like hydroxyl radicals play a major role in the degradation process. nih.gov

Thermo-oxidative Degradation Considerations

Thermal degradation, or thermolysis, of aryl thioesters typically occurs at elevated temperatures, often above 220-230°C. cdnsciencepub.com The process involves the homolytic cleavage of the C-S bond, leading to the formation of free radicals and a complex mixture of products. tandfonline.comtandfonline.comcdnsciencepub.com For instance, the thermolysis of β-naphthyl thiobenzoate at 250°C yielded products such as benzil, benzophenone, benzoic acid, biphenyl, and various sulfur-containing compounds. tandfonline.comtandfonline.com The presence of a solvent like isoquinoline (B145761) can influence the product distribution. tandfonline.comtandfonline.comcdnsciencepub.com

The introduction of thioester links into polymer backbones can make the materials more susceptible to oxidative degradation. chemrxiv.orgfu-berlin.de This increased susceptibility to oxidation can be considered a desirable trait for creating more environmentally degradable materials. chemrxiv.orgfu-berlin.de

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.

Microbial Transformation Studies

Microorganisms play a significant role in the degradation of aromatic compounds in the environment. nih.gov Several microbial degradation strategies for aromatic compounds involve the formation of CoA thioesters as key intermediates. nih.gov While specific studies on the microbial transformation of this compound are not extensively detailed in the provided results, the general pathways for aromatic compound degradation are well-established. nih.govnih.gov

Bacteria and fungi are known to degrade a wide variety of polyesters and other complex organic molecules. mdpi.commdpi.comresearchgate.net The initial step in the microbial degradation of polymers is often the secretion of extracellular enzymes that break down the polymer into smaller, assimilable molecules. mdpi.com For aromatic compounds, degradation can proceed through aerobic pathways involving oxygenases or anaerobic pathways. nih.gov Some microorganisms can utilize aromatic compounds as their sole source of carbon and energy. nih.gov The presence of specific functional groups on a molecule can be a basis for predicting its transformation products by microbial action. nih.gov

Enzymatic Biodegradation by Thioesterases

Thioesterases are a diverse family of enzymes that catalyze the hydrolysis of thioester bonds. nih.govasm.org This enzymatic activity is crucial in many metabolic pathways, including fatty acid synthesis and the degradation of various compounds. nih.gov Thioesterases can act on a wide range of substrates, including aromatic acyl-CoA thioesters. nih.govasm.org

The hydrolysis of a thioester by a thioesterase releases the carboxylic acid and the thiol components. For this compound, this would result in propanoic acid and thiophenol. The activity of thioesterases is dependent on factors such as pH, with optimal activity often observed around neutral pH. asm.org Some thioesterases are located within the cell, while others are secreted extracellularly to act on environmental substrates. mdpi.com The high intrinsic stability of some thioester intermediates in biological systems suggests that their breakdown is likely an enzymatically controlled process to prevent unwanted hydrolysis. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Propanoic acid
Thiophenol
Tris(2-carboxyethyl)phosphine (TCEP)
β-naphthyl thiobenzoate
p-tolyl thiobenzoate
Benzil
Benzophenone
Benzoic acid
Biphenyl
Titanium dioxide (TiO2)

Q & A

Q. How should researchers address potential biases in selectivity studies involving S-phenyl propanethioate?

  • Methodological Answer : Blind data analysis (masking sample identities during characterization) reduces confirmation bias. Use negative controls (e.g., omitting catalyst) and report all data, including failed experiments, to avoid selective reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.